molecular formula C22H24ClN3O3 B2897771 N1-(4-chlorobenzyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 941939-96-4

N1-(4-chlorobenzyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No.: B2897771
CAS No.: 941939-96-4
M. Wt: 413.9
InChI Key: KBCSBVBQFQNUES-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a complex arrangement of functional groups, making it a subject of interest for researchers exploring new chemical entities with potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

  • Formation of the Tetrahydroquinoline Core: : The synthesis begins with the preparation of the 1,2,3,4-tetrahydroquinoline core. This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene under acidic conditions.

  • Introduction of the Isobutyryl Group: : The next step involves the acylation of the tetrahydroquinoline core with isobutyryl chloride in the presence of a base such as pyridine or triethylamine to form the isobutyryl-tetrahydroquinoline intermediate.

  • Formation of the Oxalamide Linkage: : The final step is the coupling of the 4-chlorobenzylamine with the isobutyryl-tetrahydroquinoline intermediate using oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

  • Reduction: : Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amides or amines.

  • Substitution: : The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) can be employed.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Simplified amides or amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(4-chlorobenzyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide has been explored for its potential in several scientific research areas:

  • Medicinal Chemistry: : It has shown promise as an antitumor agent in preclinical studies, exhibiting potent activity against various cancer cell lines.

  • Material Science: : Its unique structure makes it a candidate for studies in catalysis and the development of new materials with specific electronic properties.

  • Biological Studies: : The compound’s interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic applications.

Mechanism of Action

The exact mechanism by which N1-(4-chlorobenzyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide exerts its effects is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, involved in cell proliferation and apoptosis pathways. This interaction can lead to the inhibition of cancer cell growth and induction of programmed cell death.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-chlorobenzyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea: This compound shares a similar core structure but differs in the functional groups attached to the nitrogen atoms.

    N1-(4-chlorobenzyl)-N2-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide: Similar structure with an acetyl group instead of an isobutyryl group.

Uniqueness

N1-(4-chlorobenzyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide stands out due to its specific combination of functional groups, which confer unique chemical properties and potential biological activities. Its structure allows for diverse applications, making it a versatile compound in scientific research.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3/c1-14(2)22(29)26-11-3-4-16-7-10-18(12-19(16)26)25-21(28)20(27)24-13-15-5-8-17(23)9-6-15/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCSBVBQFQNUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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